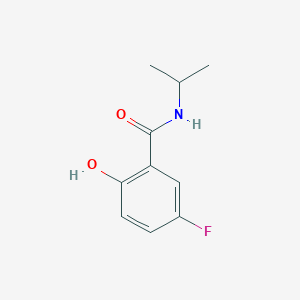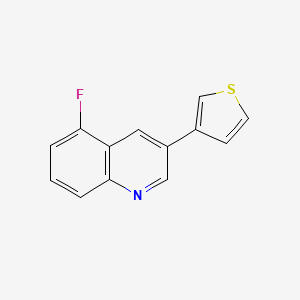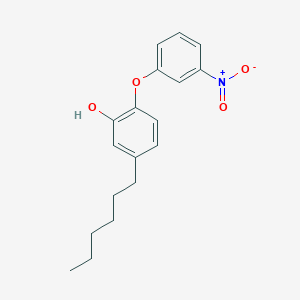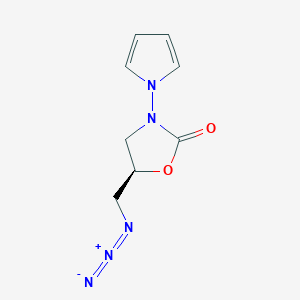
(5R)-5-(azidomethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R)-5-(azidomethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one is a synthetic compound that belongs to the oxazolidinone class of chemicals. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(azidomethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one typically involves the azidation of a suitable precursor. One common method includes the reaction of a halomethyl-substituted oxazolidinone with sodium azide under appropriate conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
(5R)-5-(azidomethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: The azide group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium azide in DMF or other polar aprotic solvents.
Major Products
Oxidation: Nitro or nitrile derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted oxazolidinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(5R)-5-(azidomethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to the azide group’s reactivity.
Medicine: Investigated for its antibacterial properties, particularly against multi-drug resistant strains.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (5R)-5-(azidomethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one, particularly in its antibacterial role, involves the inhibition of protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex necessary for protein translation. This action effectively halts bacterial growth and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tazobactam: A β-lactamase inhibitor used in combination with β-lactam antibiotics.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.
Uniqueness
(5R)-5-(azidomethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one is unique due to its azidomethyl group, which imparts distinct reactivity and potential for further chemical modifications. This makes it a valuable compound for developing new antibacterial agents and other therapeutic molecules.
Eigenschaften
Molekularformel |
C8H9N5O2 |
|---|---|
Molekulargewicht |
207.19 g/mol |
IUPAC-Name |
(5R)-5-(azidomethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H9N5O2/c9-11-10-5-7-6-13(8(14)15-7)12-3-1-2-4-12/h1-4,7H,5-6H2/t7-/m0/s1 |
InChI-Schlüssel |
RJURJCGAHMMGOY-ZETCQYMHSA-N |
Isomerische SMILES |
C1[C@@H](OC(=O)N1N2C=CC=C2)CN=[N+]=[N-] |
Kanonische SMILES |
C1C(OC(=O)N1N2C=CC=C2)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


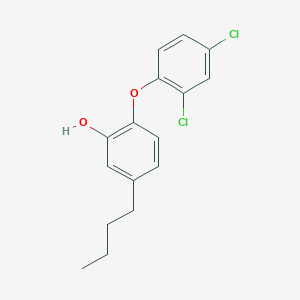
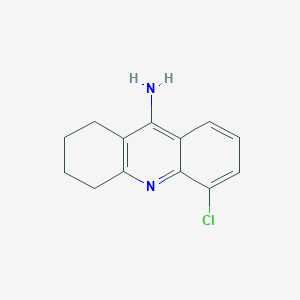
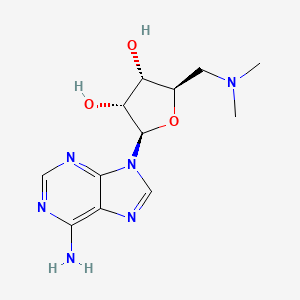
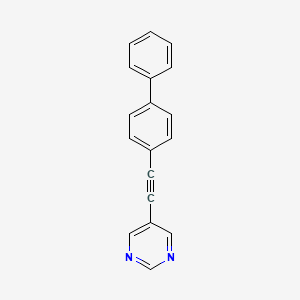
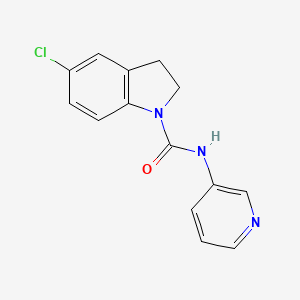
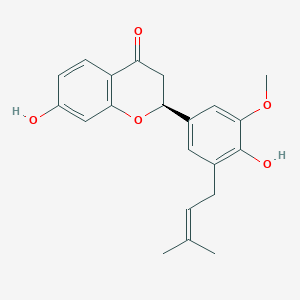
![5-Bromo-8-piperazin-1-yl-imidazo[1,2-a]pyrazine](/img/structure/B10844729.png)
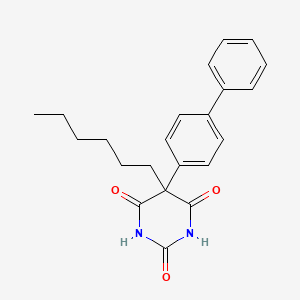

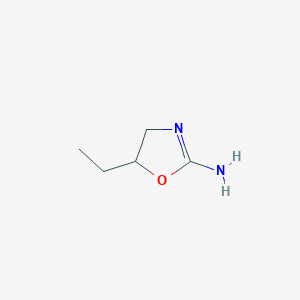
![5-Chloro-N-(4-ethylphenyl)benzo[d]oxazol-2-amine](/img/structure/B10844747.png)
